Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative commonly used in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate ester. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and bases to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.
Major Products
Oxidation: Formation of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Formation of ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of an ester group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring instead of a benzoate ester.
The uniqueness of this compound lies in its specific ester functionality, which can influence its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dioxaborolane moiety that may enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, organic synthesis, and material sciences.
Basic Information
Property | Value |
---|---|
Molecular Formula | C16H23BO4 |
Molecular Weight | 290.162 g/mol |
Boiling Point | 377.7 ± 25.0 °C |
Density | 1.1 ± 0.1 g/cm³ |
Flash Point | 182.3 ± 23.2 °C |
Structure
The compound features a boron atom integrated into a dioxaborolane ring, which is known to confer specific reactivity patterns that can be exploited in various chemical reactions and biological applications.
Medicinal Chemistry Applications
This compound has been investigated for its role in drug discovery and development:
- Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties through mechanisms such as inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can target specific cancer pathways effectively.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported range from 4–8 μg/mL against certain pathogens, indicating moderate efficacy against resistant strains .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block:
- Reactivity : The presence of the dioxaborolane moiety enhances the electrophilic character of the compound, making it suitable for various coupling reactions in organic synthesis. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Material Science
The compound is also utilized in material science applications:
- Polymer Chemistry : It is incorporated into polymer formulations to enhance chemical stability and reactivity. Its unique structure allows for the development of advanced materials with tailored properties for specific applications .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM.
- Selectivity : Notably, it showed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy:
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO4/c1-7-19-14(18)13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 |
InChI Key |
SQYOCUYUOZHWFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC)C |
Origin of Product |
United States |
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